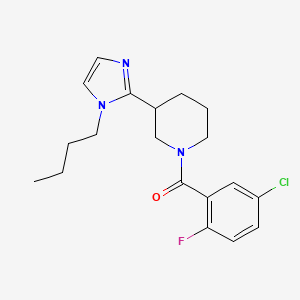![molecular formula C16H13N3O2S B5690147 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the regulation of insulin signaling, energy homeostasis, and other physiological processes.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide leads to increased insulin sensitivity. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide binds to the catalytic site of PTP1B and inhibits its activity, leading to increased insulin receptor phosphorylation and downstream signaling. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of other protein tyrosine phosphatases, including SHP-2 and TCPTP, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to have other biochemical and physiological effects. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of other protein tyrosine phosphatases. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potency and selectivity for PTP1B, which allows for specific inhibition of this enzyme. 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has also been shown to be effective in animal models of diabetes, obesity, and cancer, suggesting its potential as a therapeutic agent. However, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide. One direction is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential. Another direction is the investigation of the effects of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide on other protein tyrosine phosphatases and signaling pathways, which may reveal new therapeutic targets. Finally, the use of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide in combination with other drugs may enhance its therapeutic effects in various diseases.
Synthesemethoden
The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylpyridine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 2-bromo-1-(3-methylbenzofuran-2-yl)ethanone to form the desired product. The synthesis of 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been reported in several publications, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B has been shown to be a negative regulator of insulin signaling, and its inhibition by 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to improve insulin sensitivity in animal models of diabetes and obesity. In addition, 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-11-6-2-3-7-12(11)21-14(10)15(20)19-16(22)18-13-8-4-5-9-17-13/h2-9H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMXKUUSOQHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

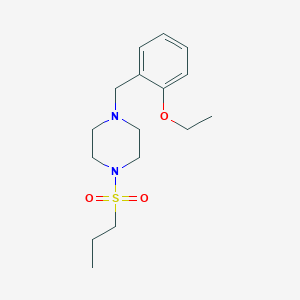
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
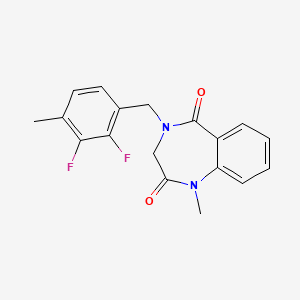
![9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
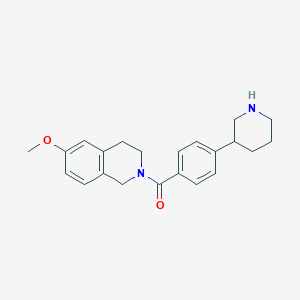
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![[(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5690117.png)
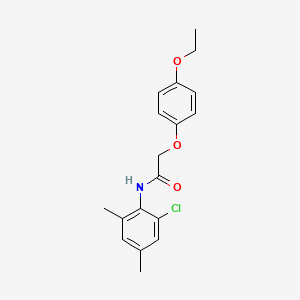
![ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5690143.png)
